3-Dimethylamino-1-propyne
Overview
Description
3-Dimethylamino-1-propyne is a precursor for the synthesis of mixed cuprate reagents . It has been used in the synthesis of core shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes) .
Synthesis Analysis
3-Dimethylamino-1-propyne is synthesized by reacting para-methylacetophenone and para-nitroacetophenone with dimethylformamide dimethyl acetal . It is then used to create novel disperse colors by reacting enaminone derivatives with phenyldiazonium salt .Molecular Structure Analysis
The molecular structure of 3-Dimethylamino-1-propyne can be represented by the linear formula: (CH3)2NCH2C≡CH . More detailed structural information can be found in the 2D Mol file or the computed 3D SD file .Chemical Reactions Analysis
3-Dimethylamino-1-propyne is used in the synthesis of core shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes) . It is also known to inactivate mitochondrial monoamine oxidase from bovine liver .Physical And Chemical Properties Analysis
3-Dimethylamino-1-propyne is a liquid with a refractive index of 1.419 (lit.) and a density of 0.772 g/mL at 25 °C (lit.) . It has a boiling point of 79-83 °C (lit.) and should be stored at 2-8°C .Scientific Research Applications
Precursor for Synthesis of Mixed Cuprate Reagents
“3-Dimethylamino-1-propyne” is used as a precursor for the synthesis of mixed cuprate reagents . Cuprate reagents are widely used in organic chemistry for various reactions, including conjugate addition and nucleophilic substitution reactions.
Synthesis of Core Shell Systems
This compound has been used in the synthesis of core shell systems based on noble metal nanoparticles coated by copolymers (polyacetylenes) . These core shell systems have potential applications in various fields such as catalysis, optics, and electronics.
Inactivation of Mitochondrial Monoamine Oxidase
“3-Dimethylamino-1-propyne” has been found to irreversibly inactivate mitochondrial monoamine oxidase from bovine liver . This could have implications in the study of diseases related to mitochondrial dysfunction.
Synthesis of Disperse Dyes for Polyester Fabrics
The compound has been used in the synthesis of disperse dyes for dyeing polyester fabrics . These dyes have been assessed for their resistance to light, rubbing, perspiration, and washing.
Antimicrobial Activities
The synthetic dyes derived from “3-Dimethylamino-1-propyne” have been tested for their expected biological activity against fungus, yeast, and Gram-positive and Gram-negative bacteria .
Enhancement of Polyester Fabrics
In an effort to add value to polyester fabrics, “3-Dimethylamino-1-propyne” has been used in conjunction with zinc oxide nanoparticles. This treatment imparts self-cleaning qualities, increases light fastness, enhances antibacterial efficacy, and provides UV protection to the fabrics .
Mechanism of Action
Target of Action
The primary target of 3-Dimethylamino-1-propyne is mitochondrial monoamine oxidase . This enzyme plays a crucial role in the metabolism of monoamines in the human body, including neurotransmitters such as dopamine, norepinephrine, and serotonin .
Mode of Action
3-Dimethylamino-1-propyne interacts with its target, mitochondrial monoamine oxidase, by inactivating it . The inactivation of this enzyme results in significant changes in the metabolism of monoamines, which can have various physiological effects .
Biochemical Pathways
The inactivation of mitochondrial monoamine oxidase by 3-Dimethylamino-1-propyne affects the monoamine metabolic pathways . These pathways are responsible for the breakdown of monoamines, including several neurotransmitters. Disruption of these pathways can lead to changes in neurotransmitter levels, potentially affecting neural signaling .
Result of Action
The primary result of 3-Dimethylamino-1-propyne’s action is the inactivation of mitochondrial monoamine oxidase . This inactivation leads to a disruption in the metabolism of monoamines, which can have various downstream effects depending on the specific monoamines affected and their roles in the body .
Safety and Hazards
3-Dimethylamino-1-propyne is classified as a flammable liquid (Category 2), and it can cause acute oral toxicity (Category 4), acute dermal toxicity (Category 3), skin corrosion (Category 1B), and serious eye damage (Category 1) . It is recommended to avoid heat, sparks, open flames, and hot surfaces, and to wear protective gloves, clothing, and eye/face protection when handling this chemical .
Future Directions
properties
IUPAC Name |
N,N-dimethylprop-2-yn-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N/c1-4-5-6(2)3/h1H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ILBIXZPOMJFOJP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0064599 | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
83.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear colorless liquid; [Sigma-Aldrich MSDS] | |
Record name | 3-Dimethylamino-1-propyne | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19358 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS RN |
7223-38-3 | |
Record name | N,N-Dimethylpropargylamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7223-38-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Dimethylamino-1-propyne | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007223383 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Propyn-1-amine, N,N-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0064599 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dimethyl(prop-2-ynyl)amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.837 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 3-Dimethylamino-1-propyne | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9GXD8EZV6L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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